An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-bromo-2-methyl-3-phenylacrylic Acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-bromo-2-methyl-3-phenylacrylic Acid
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the E and Z isomers of 3-bromo-2-methyl-3-phenylacrylic acid. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and stereochemical assignment.
Introduction: The Crucial Role of NMR in Stereoisomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution. For molecules with stereocenters or geometric isomers, such as 3-bromo-2-methyl-3-phenylacrylic acid, NMR is indispensable for assigning the correct stereochemistry. The spatial arrangement of atoms in the E and Z isomers results in distinct magnetic environments for the nuclei, leading to unique and predictable differences in their NMR spectra. Understanding these differences is key to confirming the synthesis of the desired isomer and for its characterization.
This guide will delve into the theoretical basis for predicting the ¹H and ¹³C NMR spectra of both isomers of 3-bromo-2-methyl-3-phenylacrylic acid, provide detailed predicted chemical shifts, and outline a robust experimental protocol for their acquisition and analysis.
Molecular Structure and Isomerism
3-bromo-2-methyl-3-phenylacrylic acid can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the C2=C3 double bond. The differing spatial relationship between the substituents (phenyl, bromo, methyl, and carboxylic acid groups) in these isomers is the primary determinant of their distinct NMR spectral properties.
Figure 1: Structures of the (E) and (Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid.
Predicted ¹H and ¹³C NMR Spectral Analysis
The prediction of chemical shifts is based on the analysis of substituent effects on the acrylic acid backbone. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the anisotropic effects of the phenyl ring, will significantly influence the chemical shifts of nearby protons and carbons.
¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the carboxylic acid proton, the phenyl protons, and the methyl protons. The key to distinguishing between the E and Z isomers will be the chemical shift of the methyl protons and potentially the aromatic protons due to the differing proximity to the bromine and phenyl groups.
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Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm. Its chemical shift can be solvent-dependent.[1]
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Phenyl Protons (-C₆H₅): These protons will resonate in the aromatic region, approximately between 7.2 and 7.8 ppm, likely as a complex multiplet.[2] The proximity of the phenyl group to the bromine or carboxylic acid group in the different isomers may lead to subtle differences in the chemical shifts of the ortho protons.
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Methyl Protons (-CH₃): The chemical shift of the methyl protons will be a key diagnostic feature. In the (E)-isomer, the methyl group is cis to the phenyl group and trans to the bromine atom. In the (Z)-isomer, the methyl group is cis to the bromine atom and trans to the phenyl group. The deshielding effect of the bromine atom will likely cause the methyl protons in the (Z)-isomer to resonate at a higher frequency (further downfield) compared to the (E)-isomer.
¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts of the olefinic carbons (C2 and C3) and the methyl carbon will be particularly informative for isomer differentiation.
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Carbonyl Carbon (-COOH): This carbon will be observed in the highly deshielded region of the spectrum, typically between 165 and 175 ppm.[3][4]
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Olefinic Carbons (C2 and C3): The chemical shifts of these sp² hybridized carbons are influenced by the attached substituents. The carbon bearing the bromine atom (C3) will be significantly deshielded. The relative positions of the substituents in the E and Z isomers will cause noticeable differences in the chemical shifts of C2 and C3.
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Phenyl Carbons (-C₆H₅): The aromatic carbons will appear in the range of 125-140 ppm. The ipso-carbon (attached to the double bond) will have a distinct chemical shift.
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Methyl Carbon (-CH₃): Similar to the proton spectrum, the chemical shift of the methyl carbon will be sensitive to the stereochemistry. The steric compression (gamma-gauche effect) and electronic effects from the nearby bromine atom in the (Z)-isomer are expected to influence its chemical shift compared to the (E)-isomer.
Predicted Chemical Shift Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of 3-bromo-2-methyl-3-phenylacrylic acid. These predictions are based on established substituent effects and data from analogous compounds.[5][6]
| Atom/Group | (E)-Isomer Predicted Shift (ppm) | (Z)-Isomer Predicted Shift (ppm) | Notes |
| ¹H NMR | |||
| -COOH | 10.0 - 13.0 | 10.0 - 13.0 | Broad singlet, solvent dependent. |
| -C₆H₅ | 7.2 - 7.8 | 7.2 - 7.8 | Multiplet. |
| -CH₃ | ~ 2.1 | ~ 2.4 | Singlet. Expected to be more deshielded in the Z-isomer due to proximity to Br. |
| ¹³C NMR | |||
| -COOH | ~ 168 | ~ 167 | |
| C2 | ~ 130 | ~ 132 | |
| C3 | ~ 125 | ~ 123 | |
| C-ipso | ~ 138 | ~ 139 | |
| C-ortho | ~ 129 | ~ 129 | |
| C-meta | ~ 128 | ~ 128 | |
| C-para | ~ 130 | ~ 130 | |
| -CH₃ | ~ 18 | ~ 22 | Expected to be more deshielded in the Z-isomer. |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for the structural elucidation of 3-bromo-2-methyl-3-phenylacrylic acid, the following experimental workflow is recommended.
Figure 2: Recommended experimental workflow for the NMR analysis of 3-bromo-2-methyl-3-phenylacrylic acid.
Causality Behind Experimental Choices
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Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts.[7]
-
High-Field Spectrometer: A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region and accurately determining chemical shifts.
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2D NMR Spectroscopy: While ¹D NMR may be sufficient for initial characterization, 2D NMR experiments provide definitive assignments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Conclusion
The ¹H and ¹³C NMR spectra of 3-bromo-2-methyl-3-phenylacrylic acid are predicted to show distinct and interpretable differences between the (E) and (Z) isomers. The chemical shifts of the methyl group, in particular, serve as a reliable diagnostic marker for stereochemical assignment. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the NMR data to elucidate the structure and stereochemistry of this and related compounds. The combination of predictive analysis and robust experimental methodology provides a powerful framework for the characterization of complex organic molecules.
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